Cas no 74175-82-9 (Cyclokievitone)
Cyclokievitone is a naturally occurring prenylated isoflavone, primarily isolated from leguminous plants such as Flemingia vestita. It exhibits notable biological activity, particularly as a phytoalexin, contributing to plant defense mechanisms against pathogens. Structurally, it features a cyclized prenyl group, which enhances its stability and interaction with biological targets. Research indicates potential applications in studying plant-microbe interactions and antimicrobial properties. Its unique molecular framework also makes it a subject of interest in synthetic and medicinal chemistry for exploring bioactive compounds. Cyclokievitone’s specificity and natural origin render it valuable for biochemical and pharmacological investigations.
Cyclokievitone structure
Product Name:Cyclokievitone
CAS No:74175-82-9
MF:C20H18O6
MW:354.353326320648
CID:1124010
PubChem ID:156777
Update Time:2025-11-01
Cyclokievitone Chemical and Physical Properties
Names and Identifiers
-
- Cyclokievitone
- 1'',2''-Dehydrocyclokievitone
- 3-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one
- 99EDA7W2K8
- CHEBI:4019
- DTXSID20995646
- CYCLOKIEVITONE, (+/-)-
- 3-(2,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydro-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one
- LMPK12050493
- Q27106286
- 74175-82-9
- UNII-99EDA7W2K8
- CHEMBL4084828
- 3-(2,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-8,8-dimethyl-4h,8h -benzo[1,2-b:3,4-b']dipyran-4-one
- 4H,8H-Benzo(1,2-b:3,4-b')dipyran-4-one, 3-(2,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-8,8-dimethyl-
- 3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5-hydroxy-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one, 9CI
- 3-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one
- Myristoyl-Stearoyl-3-chloropropanol
- 1081560-89-5
-
- Inchi: 1S/C20H18O6/c1-20(2)6-5-12-16(26-20)8-15(23)17-18(24)13(9-25-19(12)17)11-4-3-10(21)7-14(11)22/h3-8,13,21-23H,9H2,1-2H3
- InChI Key: AWLFGFDTGPLHKG-UHFFFAOYSA-N
- SMILES: O1CC(C2C=CC(=CC=2O)O)C(C2C(=CC3=C(C=CC(C)(C)O3)C1=2)O)=O
Computed Properties
- Exact Mass: 354.11000
- Monoisotopic Mass: 354.11033829g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 1
- Complexity: 587
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 96.2Ų
Experimental Properties
- Density: 1.401±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (3.9E-3 g/L) (25 ºC),
- PSA: 96.22000
- LogP: 3.34650
Cyclokievitone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C997770-1mg |
Cyclokievitone |
74175-82-9 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | C997770-10mg |
Cyclokievitone |
74175-82-9 | 10mg |
$1499.00 | 2023-05-18 |
Cyclokievitone Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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